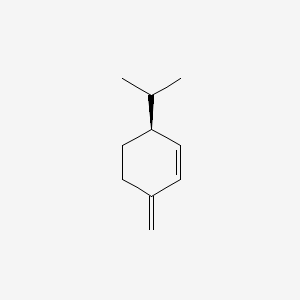

(+)-beta-Phellandrene

Description

Structure

3D Structure

Properties

CAS No. |

6153-16-8 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(6S)-3-methylidene-6-propan-2-ylcyclohexene |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3/t10-/m0/s1 |

InChI Key |

LFJQCDVYDGGFCH-JTQLQIEISA-N |

SMILES |

CC(C)C1CCC(=C)C=C1 |

Isomeric SMILES |

CC(C)[C@@H]1CCC(=C)C=C1 |

Canonical SMILES |

CC(C)C1CCC(=C)C=C1 |

boiling_point |

171-172°C |

Other CAS No. |

6153-17-9 6153-16-8 |

physical_description |

Liquid |

Origin of Product |

United States |

Occurrence and Natural Distribution of + Beta Phellandrene

Distribution Across Plant Taxa

Beta-phellandrene (B48752) is a cyclic monoterpene found throughout the plant kingdom. It is a constituent of the essential oils of numerous plant species, contributing to their characteristic aromas. Its distribution spans both angiosperms (flowering plants) and gymnosperms (conifers).

Beta-phellandrene is widely distributed among various families of flowering plants. It is a known component of the essential oils extracted from leaves, fruits, and flowers. For instance, it is produced by plants in the Lamiaceae family, such as lavender (Lavandula angustifolia), where it is a primary component of some lavender essential oils. researchgate.net The compound is also found in the essential oil from the fruits of Schinus molle, the Peruvian pepper tree, which belongs to the Anacardiaceae family. tandfonline.com

Other angiosperm families known to contain species that produce beta-phellandrene include the Piperaceae (e.g., Peperomia circinnata), the Rutaceae (e.g., Zanthoxylum piperitum or Japanese pepper), and the Apiaceae (e.g., Ferulago angulata and Anthriscus caucalis). nih.govresearchgate.netdergipark.org.trmdpi.com In Zanthoxylum piperitum, β-phellandrene is a major volatile component. nih.gov Similarly, it is a main compound in the oil of Ferulago angulata, representing over 20% of the oil's content. dergipark.org.tr

Table 1: Examples of Angiosperm Species Containing beta-Phellandrene

Beta-phellandrene is a frequently identified volatile organic compound (VOC) in conifers. researchgate.net It is a notable component in the essential oils of numerous species within the Pinaceae family, including various fir (Abies), pine (Pinus), and spruce (Picea) species. researchgate.netescholarship.orgdiva-portal.org For example, β-phellandrene has been reported as a significant constituent in the essential oils of Abies spectabilis, Abies sachalinensis, and Abies grandis. researchgate.netessencejournal.com

It is also a key compound in the chemical profile of several pine species. In Stone Pine (Pinus cembra), β-phellandrene is one of the main monoterpene hydrocarbons, particularly in the oil from twigs. researchgate.net The compound is also present in the volatiles of various spruce species, such as Picea sitchensis and Picea koraiensis, and in Western Hemlock (Tsuga heterophylla). researchgate.netnih.govnih.gov Beyond the Pinaceae family, β-phellandrene has been detected in the volatiles of cypress species (family Cupressaceae), such as Chamaecyparis lawsoniana. copernicus.org

Table 2: Examples of Conifer Species Containing beta-Phellandrene

Beta-phellandrene possesses a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: (+)-β-phellandrene and (-)-β-phellandrene. The enantiomeric composition of β-phellandrene in plants is not uniform and can vary significantly between species, indicating that its biosynthesis is under stereochemical control by specific enzymes.

In some plants, one enantiomer is produced almost exclusively. For example, the essential oil from the fruits of Schinus molle contains β-phellandrene as a single enantiomer. tandfonline.com In contrast, other plants produce mixtures of both enantiomers, often with one predominating.

Research indicates a trend in the enantiomeric distribution within certain plant families. In the Pinaceae family, the (–)-enantiomer of β-phellandrene often predominates. mdpi.com For example, the (–)-enantiomer is the dominant form in Chamaecyparis lawsoniana (Cupressaceae) and in lodgepole pine (Pinus contorta). copernicus.orgebi.ac.uk Likewise, the essential oil of bur chervil (Anthriscus caucalis), an angiosperm in the Apiaceae family, shows a predominance of (–)-β-phellandrene. researchgate.net Conversely, (+)-β-phellandrene has been specifically identified as a component in the conifers Tsuga heterophylla and Abies procera. nih.gov This variability highlights the specificity of the terpene synthase enzymes responsible for its production in different species.

Table 3: Enantiomeric Distribution of beta-Phellandrene in Select Botanical Sources

Biosynthesis and Accumulation in Plant Tissues

The synthesis and storage of β-phellandrene are highly regulated processes within the plant, often confined to specialized tissues and specific developmental stages.

Monoterpenes like β-phellandrene are not uniformly distributed throughout the plant body. Their production and accumulation are typically localized in specialized anatomical structures. academicjournals.org

Glandular Trichomes: In many herbaceous plants, such as those in the Lamiaceae family (e.g., lavender and peppermint), monoterpene biosynthesis occurs in the secretory cells of glandular trichomes. researchgate.netacademicjournals.org These are small, hair-like structures on the surface of leaves and stems, where the essential oil is synthesized and stored, often in a subcuticular cavity. researchgate.netacademicjournals.org

Secretory Cavities and Ducts: In other plants, terpenes accumulate in internal secretory cavities or ducts. In Japanese pepper (Zanthoxylum piperitum), β-phellandrene and other terpenes are stored in secretory cavities within the leaves and the exocarp (skin) of the fruit, while being largely absent from the seeds. nih.gov Similarly, conifers in the Pinaceae family possess resin ducts where terpenoids are stored. nih.gov

Organ-Specific Profiles: The concentration and composition of essential oils, including the amount of β-phellandrene, can vary significantly between different organs of the same plant. An analysis of Pinus cembra showed that twigs contained a higher relative amount of β-phellandrene compared to needles, cones, or wood. researchgate.net In Stevia rebaudiana, terpenoid profiles were found to be highly tissue-specific, with some compounds being produced exclusively in the roots. mdpi.com

The accumulation of β-phellandrene is a dynamic process, closely regulated by the developmental stage of the plant or specific organ. This regulation often occurs at the level of gene expression for the enzymes involved in its biosynthesis. academicjournals.org

In Lavandula angustifolia, the biosynthesis of β-phellandrene is under strict transcriptional and developmental control. researchgate.net The transcript levels of the β-phellandrene synthase gene are high in young, developing leaves where the compound is actively produced. researchgate.net In contrast, these transcript levels are barely detectable in older leaves and flowers, where β-phellandrene synthesis is not significant. researchgate.net A study on lavender essential oil composition at different developmental stages also found that young, incompletely developed leaves were richest in β-phellandrene. ebi.ac.uk

Non-Plant Biological Origins and Secretions

Beyond the plant kingdom, (+)-beta-phellandrene has been identified in a range of other life forms. Its roles in these organisms are diverse, highlighting its versatility as a signaling molecule and a component of defensive secretions.

Fungal Production

Certain fungi, particularly those involved in the decay of coniferous wood, have been associated with the production of beta-phellandrene. The volatile organic compounds emitted by these fungi can influence the behavior of insects that interact with both the fungi and the host trees. For instance, studies on conifers have noted changes in the monoterpene composition, including beta-phellandrene, in the phloem of pines infested with fungi. diva-portal.org This suggests that the fungus itself may be producing the compound or inducing its production in the host tree as a defense mechanism. diva-portal.org Research has also explored the biotransformation of beta-phellandrene by various fungal cultures, such as Corynespora cassiicola, Fusarium heterosporum, and Aspergillus alliaceus, which convert it into other derivatives. researchgate.net

Insect Pheromones and Allomones

In the intricate world of insect communication, this compound serves as a crucial chemical messenger. It functions as a kairomone, a chemical substance emitted by one species that benefits another. For the pine engraver beetle, Ips pini, beta-phellandrene acts as a kairomone that helps the beetle locate suitable host trees. thegoodscentscompany.com

Furthermore, beta-phellandrene is a component of insect defensive secretions. The larval stages of swallowtail butterflies in the genus Papilio release a mixture of monoterpenes, including beta-phellandrene, from their osmeteria—a fleshy, forked organ that emerges from the head when the larva is threatened. thegoodscentscompany.comfao.org This secretion serves to deter predators.

Interestingly, some plants have evolved to mimic insect pheromones containing beta-phellandrene to their advantage. The orchid Epipactis veratrifolia, for example, produces a floral scent containing α- and β-pinene, β-myrcene, and β-phellandrene. This scent profile is remarkably similar to the alarm pheromones of several aphid species, which attracts aphidophagous hoverflies that then act as pollinators for the orchid. nih.gov

Other Animal Secretions

The presence of beta-phellandrene has also been documented in the defensive secretions of other animals. For example, it is secreted by live millipedes of the species C. hualienensis and O. gracilis as part of their initial defensive chemical response. biomol.comcaymanchem.com

Interactive Data Table: Non-Plant Sources of this compound

| Category | Organism/System | Specific Context | Role of this compound |

| Fungi | Wood-decaying fungi on conifers | Present in volatile emissions from fungi-infested pine phloem. diva-portal.org | Potential defense compound or insect attractant/repellent. diva-portal.orgsemiochemical.com |

| Various fungal cultures (Corynespora cassiicola, Fusarium heterosporum, etc.) | Used as a substrate for biotransformation. researchgate.net | Metabolite precursor. researchgate.net | |

| Insects | Pine Engraver Beetle (Ips pini) | Detected as a volatile from host pines. thegoodscentscompany.com | Kairomone for host location. thegoodscentscompany.com |

| Swallowtail Butterflies (Papilio spp.) | Component of larval osmeterial secretions. thegoodscentscompany.comfao.org | Defensive allomone against predators. thegoodscentscompany.comfao.org | |

| Hoverflies (Syrphidae) | Attracted to orchids mimicking aphid alarm pheromones. nih.gov | Floral attractant (as part of a mimicry system). nih.gov | |

| Mountain Pine Beetle (Dendroctonus ponderosae) | Exploited as a synergist for aggregation pheromones. researchgate.net | Pheromone synergist. researchgate.net | |

| Other Animals | Millipedes (C. hualienensis, O. gracilis) | Emitted as a defensive secretory compound. biomol.comcaymanchem.com | Defensive agent. biomol.comcaymanchem.com |

Biosynthetic Pathways and Genetic Regulation of + Beta Phellandrene

Isoprenoid Biosynthesis: Methylerythritol Phosphate (B84403) (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is responsible for the de novo synthesis of IPP and DMAPP in the plastids of higher plants. beilstein-journals.orgnih.gov This pathway provides the necessary precursors for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). uniprot.orgescholarship.org

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P) and involves seven enzymatic reactions to produce IPP and DMAPP. rsc.orggoogle.com

The initial step is the condensation of pyruvate and G3P, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DXP). google.com Subsequently, DXP is converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). google.com The following five enzymatic steps, catalyzed by IspD, IspE, IspF, IspG (also known as GcpE), and IspH (also called LytB), transform MEP into a mixture of IPP and DMAPP. rsc.orgresearchgate.net Specifically, the final enzyme, 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductase (HDR or IspH), catalyzes the reduction of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP) to both IPP and DMAPP, typically in a ratio of approximately 6:1. researchgate.netoup.com An isopentenyl diphosphate isomerase (IDI) can then interconvert IPP and DMAPP to adjust the ratio required for downstream processes. genome.jp

Table 1: Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Step | Enzyme | Abbreviation | Substrate(s) | Product |

| 1 | 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Pyruvate + Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR/IspC | 1-deoxy-D-xylulose 5-phosphate (DXP) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | IspD/MCT | 2-C-methyl-D-erythritol 4-phosphate (MEP) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE/CMK | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP) |

| 5 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF/MDS | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-cPP) |

| 6 | 4-hydroxy-3-methylbut-2-enyl diphosphate synthase | IspG/HDS | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-cPP) | (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) |

| 7 | 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | IspH/HDR | (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) | Isopentenyl diphosphate (IPP) + Dimethylallyl diphosphate (DMAPP) |

Geranyl diphosphate (GPP), a C10 molecule, is the direct precursor for all monoterpenes, including (+)-β-phellandrene. researchgate.netbeilstein-journals.org It is formed through the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. researchgate.netnih.gov This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS). researchgate.netwikipedia.org GPP then serves as the substrate for various monoterpene synthases, which catalyze its cyclization and rearrangement into a diverse array of monoterpene structures.

Enzymology of (+)-beta-Phellandrene Synthase (β-PHLS)

The final step in the biosynthesis of (+)-β-phellandrene is the conversion of GPP, a reaction catalyzed by the enzyme (+)-β-phellandrene synthase (β-PHLS). This enzyme belongs to the large family of terpene synthases (TPSs).

The genes encoding β-phellandrene synthase have been successfully identified, cloned, and expressed in heterologous systems from various plant species. For instance, a β-PHLS gene from Lavandula angustifolia (lavender) was cloned and expressed in E. coli. researchgate.netnih.gov The open reading frame (ORF), excluding the transit peptide sequence, encoded a protein that was successfully produced in a soluble form in the bacterial host. nih.gov This allows for the production of sufficient quantities of the recombinant enzyme for further biochemical studies. nih.gov Similarly, fusion constructs of the β-PHLS gene have been used for heterologous expression in cyanobacteria like Synechocystis to enable photosynthetic production of β-phellandrene. escholarship.orgresearchgate.net

Functional characterization of recombinant β-PHLS from different plant sources has confirmed its catalytic activity. The enzyme from Lavandula angustifolia, LaβPHLS, was shown to convert GPP into β-phellandrene as the primary product, constituting over 86% of the product mixture. researchgate.net In vitro assays demonstrated that the enzyme has a Kₘ of 6.55 μM and a kₖₐₜ of 1.75 × 10⁻² s⁻¹ for the substrate GPP. nih.gov Similarly, a β-phellandrene synthase from Origanum vulgare (wild marjoram) has been characterized, which also uses GPP to form β-phellandrene and sabinene (B1680474) as major products. uniprot.org In Pinus contorta (lodgepole pine), a (-)-β-phellandrene synthase has been identified that catalyzes the conversion of GPP to the (-) enantiomer of β-phellandrene. uniprot.org The expression of the LaβPHLS gene in lavender is developmentally regulated, with high transcript abundance in young leaves where β-phellandrene is actively produced. researchgate.netnih.gov

Terpene synthases, including β-PHLS, often exhibit a degree of substrate specificity and product promiscuity.

Substrate Specificity : β-PHLS shows a clear preference for the C10 substrate, GPP. researchgate.netnih.gov For example, the recombinant LaβPHLS from lavender did not show any activity with the C15 substrate, farnesyl diphosphate (FPP), but did convert GPP and its isomer neryl diphosphate (NPP) into β-phellandrene. nih.gov In contrast, a β-sesquiphellandrene synthase from Persicaria minor was specific to the C15 substrate FPP and showed no activity with GPP or the C20 substrate, geranylgeranyl diphosphate (GGPP). nih.govpeerj.com

Product Promiscuity : It is a common characteristic of monoterpene synthases to produce a spectrum of products from a single substrate. rsc.orgnih.gov The cyclization of GPP is a complex process involving highly reactive carbocation intermediates, which can be stabilized and quenched in multiple ways within the enzyme's active site. pnas.org This leads to the formation of a major product alongside several minor ones. For instance, the β-PHLS from Origanum vulgare produces major amounts of sabinene and β-phellandrene, with minor quantities of myrcene, γ-terpinene, α-thujene, and α-pinene. uniprot.org Similarly, LaβPHLS produces limonene (B3431351) as a minor product in addition to β-phellandrene. researchgate.net This product diversity is a key factor contributing to the vast chemical complexity of essential oils in plants. nih.gov

Mechanistic Enzymatic Catalysis of Cyclization and Rearrangement

The biosynthesis of this compound is a complex enzymatic process catalyzed by a specific class of enzymes known as terpene synthases (TPSs). The formation of its cyclic structure from an acyclic precursor involves a series of intricate intramolecular reactions, including cyclization and hydride shifts, all orchestrated within the active site of a single enzyme.

The primary precursor for most monoterpenes, including β-phellandrene, is geranyl pyrophosphate (GPP). wikipedia.org However, studies in certain species, such as tomato (Solanum lycopersicum), have revealed that β-phellandrene is synthesized from the GPP isomer, neryl diphosphate (NPP). wikipedia.orgoup.com The enzyme from S. lycopersicum shows a very poor affinity for GPP, indicating a dedicated pathway utilizing an NPP precursor. wikipedia.orgoup.com In plants like lavender (Lavandula angustifolia), the characterized β-phellandrene synthase (LaβPHLS) effectively utilizes GPP as its preferred substrate. nih.govresearchgate.net

The catalytic mechanism begins with the enzyme, β-phellandrene synthase (β-PHLS), binding the acyclic diphosphate precursor. The key steps are as follows:

Ionization: The process is initiated by the removal of the pyrophosphate group from the substrate (GPP or NPP). This generates a highly reactive allylic carbocation intermediate. wikipedia.org

Cyclization: The enzyme's active site architecture then guides the folding of this flexible carbocation to facilitate an intramolecular attack, leading to the formation of a six-membered ring and yielding a menthyl cationic species. wikipedia.org

Hydride Shift and Rearrangement: To achieve the final structure of β-phellandrene, the positive charge within the ring must be relocated. This is accomplished through a 1,3-hydride shift, which transforms the tertiary carbocation into a more stable allylic carbocation. wikipedia.orgnih.govebi.ac.uk Deuterium (B1214612) labeling experiments have confirmed that this hydride shift is a critical step in the formation of the p-menthane (B155814) skeleton of β-phellandrene. nih.govebi.ac.uk

Deprotonation: The reaction cascade concludes with a final elimination step. A proton is abstracted from a specific position adjacent to the carbocation, resulting in the formation of the exocyclic double bond characteristic of β-phellandrene and the release of the final product from the enzyme. wikipedia.org

It is common for terpene synthases to be promiscuous, producing a spectrum of related products from a single substrate. For instance, the recombinant β-phellandrene synthase from Lavandula angustifolia produces β-phellandrene as its major product but also synthesizes smaller amounts of other monoterpenes like limonene. researchgate.net

Table 1: Properties of Characterized β-Phellandrene Synthases

| Enzyme Name | Source Organism | Preferred Substrate | Major Product | Kinetic Parameters (for preferred substrate) | Reference |

|---|---|---|---|---|---|

| LaβPHLS | Lavandula angustifolia (Lavender) | Geranyl Pyrophosphate (GPP) | (+)-β-Phellandrene (>86%) | Km = 6.55 μM; kcat = 1.75 × 10-2 s-1 | nih.govresearchgate.net |

| SlPHS1 (TPS20) | Solanum lycopersicum (Tomato) | Neryl Diphosphate (NPP) | β-Phellandrene | Poor affinity for GPP | wikipedia.orgoup.com |

| β-PHLS | Abies grandis (Grand Fir) | Geranyl Pyrophosphate (GPP) | β-Phellandrene | Not specified | escholarship.org |

Transcriptional and Post-Transcriptional Regulation of Biosynthesis

The production of this compound is tightly controlled at multiple molecular levels to ensure its synthesis occurs in the correct tissues, at specific developmental stages, and in response to environmental stimuli. This regulation primarily occurs at the transcriptional and post-transcriptional levels. scispace.com

Transcriptional Regulation

The fundamental level of control for β-phellandrene biosynthesis lies in the regulation of gene expression, particularly the transcription of the β-phellandrene synthase (TPS) gene. nih.govnih.gov The rate of monoterpene formation often correlates directly with the abundance of mRNA transcripts for the corresponding synthase enzymes. nih.gov

Several families of transcription factors (TFs) are known to modulate the expression of TPS genes by binding to specific cis-regulatory elements in their promoter regions. nih.gov These include:

MYB and bHLH/MYC: These TFs often work in complexes to activate or repress TPS gene expression. nih.govworldscientific.commdpi.com

WRKY: This family of TFs is frequently involved in stress-induced terpene biosynthesis, activating TPS genes as part of plant defense responses. nih.govmdpi.comresearchgate.net

NAC: NAC transcription factors have been shown to be important in controlling monoterpene production in ripening fruits. oup.com

AP2/ERF: These TFs are also commonly associated with stress responses and the regulation of terpenoid pathways. nih.govresearchgate.net

A clear example of transcriptional control is seen in Lavandula angustifolia, where LaβPHLS transcripts are highly abundant in young leaves, the primary site of β-phellandrene synthesis. nih.gov In contrast, these transcripts are barely detectable in flowers and older leaves, where the compound is not produced in significant amounts, indicating strong developmental and tissue-specific regulation at the gene expression level. nih.gov Environmental factors such as light also play a crucial role; darkness can strongly downregulate the expression of monoterpene biosynthesis genes, which are then upregulated upon the return of light. mdpi.com

Table 2: Transcription Factor Families Implicated in Regulating Monoterpene Biosynthesis

| Transcription Factor Family | General Role in Terpenoid Regulation | Reference |

|---|---|---|

| MYB | Often work with bHLH/MYC TFs to control TPS gene expression. | nih.govworldscientific.com |

| bHLH (basic Helix-Loop-Helix) / MYC | Form complexes with MYB TFs to regulate sesquiterpene and monoterpene biosynthesis. | nih.govworldscientific.commdpi.com |

| WRKY | Key regulators in stress-induced terpenoid production, directly activating TPS promoters. | nih.govmdpi.comresearchgate.net |

| NAC | Control monoterpene production and other traits associated with fruit ripening. | oup.com |

| AP2/ERF (APETALA2/Ethylene Responsive Factor) | Involved in regulating stress-induced pathways and activating terpene synthase genes. | nih.govresearchgate.net |

Post-Transcriptional Regulation

Beyond the initial transcription of a gene, further layers of regulation exist to fine-tune the amount of enzyme produced. Post-transcriptional regulation can control the stability, localization, and translation efficiency of mRNA transcripts. numberanalytics.com

A key mechanism of post-transcriptional control in plants involves microRNAs (miRNAs). numberanalytics.comresearchgate.net These are short, non-coding RNA molecules that can bind to complementary sequences on target mRNA molecules. This binding typically leads to the degradation of the target mRNA or the repression of its translation into a protein. In the context of terpenoid biosynthesis, miRNAs can act in two ways:

Directly targeting TPS mRNA: Some miRNAs may bind directly to the mRNA of a terpene synthase, preventing it from being translated into a functional enzyme. researchgate.net

Indirectly by targeting transcription factor mRNA: More commonly, miRNAs target the mRNA of the transcription factors that regulate TPS genes. researchgate.net For example, miRNA156 has been shown to target SPL transcription factors. By downregulating these TFs, miRNA156 can indirectly reduce the expression of the TPS genes they control, thereby attenuating terpene production. researchgate.net

This intricate network of transcriptional and post-transcriptional controls allows the plant to precisely manage the production of this compound and other volatile compounds, optimizing their roles in development, defense, and environmental interaction. scispace.com

Metabolic Engineering and Synthetic Biology Approaches for + Beta Phellandrene Production

Heterologous Biosynthesis in Microbial Systems

The production of (+)-beta-phellandrene, a valuable monoterpene, has been a significant focus of metabolic engineering and synthetic biology. sigmaaldrich.com By harnessing the metabolic machinery of microorganisms, researchers have developed novel strategies for the sustainable and efficient synthesis of this compound. These approaches primarily involve the heterologous expression of key enzymes in microbial hosts, thereby redirecting cellular metabolism towards the desired product.

Engineering of Escherichia coli for Monoterpene Production

Escherichia coli has been a workhorse for the heterologous production of various valuable chemicals, including monoterpenes like this compound. A key strategy involves introducing the mevalonate (B85504) (MEV) pathway, which is not native to E. coli, to increase the supply of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com

In one study, the introduction of the MEV pathway, along with geranyl diphosphate synthase (GPPS) and β-phellandrene synthase (PHLS), led to a significant production of β-phellandrene, reaching 11 mg per gram of dry cell weight (dcw) after over 20 hours of incubation. mdpi.com This yield was further enhanced to 25 mg/gdcw by optimizing the culture medium with 1% glucose and extending the incubation period to over 72 hours. mdpi.com This work highlights the effectiveness of engineering precursor pathways to boost the production of the target monoterpene.

| Engineering Strategy | Host Organism | Key Genes Introduced | Production Titer | Reference |

| Introduction of MEV pathway | Escherichia coli | MEV pathway genes, GPPS, PHLS | 11 mg/gdcw | mdpi.com |

| Optimization of culture medium and incubation time | Escherichia coli | MEV pathway genes, GPPS, PHLS | 25 mg/gdcw | mdpi.com |

Photosynthetic Biosynthesis in Cyanobacteria (Synechocystis sp. PCC 6803)

Cyanobacteria, as photosynthetic microorganisms, offer a sustainable platform for producing chemicals directly from carbon dioxide and sunlight. escholarship.org The unicellular cyanobacterium Synechocystis sp. PCC 6803 has been successfully engineered for the photosynthetic production of β-phellandrene. researchgate.net This was achieved through the heterologous expression of a codon-optimized β-phellandrene synthase (PHLS) gene from Lavandula angustifolia (lavender). researchgate.netmdpi.com

An interesting characteristic of this system is the spontaneous diffusion of β-phellandrene through the cell membrane and its accumulation on the surface of the liquid culture. researchgate.net This self-separation from the biomass simplifies product recovery and mitigates potential product toxicity to the cells, enabling a continuous production process. researchgate.net Initial yields were reported at 50 µg per liter. mdpi.com

Optimization of Metabolic Flux Towards this compound

A significant challenge in microbial terpenoid production is the often slow catalytic activity of terpene synthases. nih.govnih.gov To overcome this, researchers have focused on strategies to increase the expression levels of these enzymes. One successful approach in Synechocystis involved creating fusion proteins.

By fusing the β-phellandrene synthase (PHLS) with the highly abundant native protein c-phycocyanin (B1172298) β-subunit (CpcB), a substantial increase in PHLS protein expression was achieved. nih.gov This CpcB-PHLS fusion protein accumulated to nearly 20% of the total cellular protein and resulted in a 100-fold improvement in β-phellandrene yield, reaching an average of 3.2 mg per gram of dry cell weight. nih.gov

Further enhancements in β-phellandrene production have been achieved by co-overexpressing both geranyl diphosphate synthase (GPPS) and PHLS as fusion proteins. nih.gov This dual fusion strategy led to a remarkable yield of 24 mg of β-phellandrene per gram of biomass. nih.gov These studies underscore the importance of optimizing both precursor supply and the final synthesis step to maximize product formation.

| Optimization Strategy | Host Organism | Key Engineering Details | Production Titer | Reference |

| Fusion of PHLS with CpcB | Synechocystis sp. PCC 6803 | CpcB-PHLS fusion protein | 3.2 mg/gdcw | nih.gov |

| Co-overexpression of GPPS and PHLS as fusion proteins | Synechocystis sp. PCC 6803 | GPPS and PHLS fusion constructs | 24 mg/g of biomass | nih.gov |

Biotransformation of this compound by Microorganisms

Biotransformation, the use of microbial cells or their enzymes to carry out chemical transformations, presents an alternative route for producing novel and valuable derivatives of this compound. This approach leverages the diverse metabolic capabilities of microorganisms to modify the parent compound into new chemical entities.

Fungal Whole-Cell Biotransformation Studies

Fungi are particularly well-suited for biotransformation due to their robust enzymatic machinery. frontiersin.org In a pioneering study, (+)-β-phellandrene, isolated from Angelica archangelica seed essential oil, was subjected to biotransformation using a panel of fungal whole-cell cultures. researchgate.net The fungi used included Corynespora cassiicola, Fusarium heterosporum, Aspergillus alliaceus, Yarrowia lipolytica, and Alternaria alternata. researchgate.net This research demonstrated the feasibility of using fungi to modify the structure of β-phellandrene.

Microbial Derivatization and Metabolite Characterization

The biotransformation of β-phellandrene by fungal cultures resulted in the production of new metabolites. researchgate.net Using chromatographic and spectral methods, researchers identified two key derivatives: cis-p-Menth-2-en-7-ol and 4-isopropylcyclohexene-2-one (also known as cryptone). researchgate.net This work represents the first report of the microbial transformation of β-phellandrene and opens up possibilities for generating a wider range of phellandrene-based compounds with potentially novel properties.

| Substrate | Biotransformation Agent | Identified Metabolites | Reference |

| (+)-β-Phellandrene | Fungal whole-cell cultures (Corynespora cassiicola, Fusarium heterosporum, Aspergillus alliaceus, Yarrowia lipolytica, Alternaria alternata) | cis-p-Menth-2-en-7-ol, 4-isopropylcyclohexene-2-one (cryptone) | researchgate.net |

Ecological Functions and Inter Species Chemical Signaling of + Beta Phellandrene

Role in Plant Defense Mechanisms Against Herbivory

Plants have evolved a sophisticated array of defense mechanisms to protect themselves from herbivorous insects and other organisms. These defenses can be direct, involving compounds that are toxic or repellent to herbivores, or indirect, by attracting the natural enemies of these pests. wikipedia.org (+)-beta-Phellandrene is a key player in both of these strategies.

Direct Anti-Herbivore Activity

As a direct defense, this compound can act as a repellent or deterrent to herbivores. For instance, terpenes like phellandrene found in wild tomato species have been shown to repel whiteflies (Bemisia tabaci). nih.govmdpi.com The presence of such compounds in the plant's chemical profile can make it less palatable or attractive to feeding insects, thereby reducing the extent of herbivore damage. The accumulation of these defensive compounds often occurs in specialized plant tissues, such as glandular trichomes, which act as a first line of defense against herbivores. mdpi.com

In a study on Scots pine (Pinus sylvestris), while α-pinene was found to be a dominant defensive compound against multiple herbivores, other monoterpenes also played a role in defense. royalsocietypublishing.org Although the direct toxic or deterrent effects of this compound on a wide range of herbivores require further detailed investigation, its presence in the volatile blends of many plants suggests a role in their direct defense arsenal. For example, in oregano (Origanum vulgare), herbivory can lead to changes in the composition of emitted terpenoids, which are known to be toxic to insect larvae. mdpi.com

Indirect Plant Defense: Attraction of Natural Enemies of Pests

One of the most well-documented roles of this compound is in indirect plant defense. When a plant is attacked by herbivores, it releases a specific blend of volatile organic compounds (VOCs), often referred to as herbivore-induced plant volatiles (HIPVs). wikipedia.org This volatile plume acts as a chemical distress signal, attracting predators and parasitoids of the attacking herbivores. wikipedia.orgnih.gov

Research has shown that this compound is a common component of these HIPV blends. For example, tomato plants under attack by the herbivore Spodoptera exigua release β-phellandrene, which, along with other terpenoids, has been shown to attract the predator Macrolophus pygmaeus. nih.gov Similarly, the predator Nesidiocoris tenuis is attracted to a synthetic blend of volatiles that includes β-phellandrene. pnas.org Interestingly, while a five-component blend including β-phellandrene attracted the predator, the removal of β-phellandrene from the blend enhanced the attraction, suggesting complex synergistic and antagonistic interactions between the different compounds in the volatile blend. researchgate.net

The composition of the HIPV blend can be highly specific, providing detailed information to the natural enemies about the type of herbivore attacking the plant. This specificity allows for a targeted response from the third trophic level, increasing the efficiency of biological control. frontiersin.org

Table 1: Examples of this compound in Indirect Plant Defense

| Plant Species | Herbivore | Natural Enemy Attracted | Reference |

|---|---|---|---|

| Tomato (Solanum lycopersicum) | Spodoptera exigua | Macrolophus pygmaeus (Predator) | nih.gov |

| Tomato (Solanum lycopersicum) | Tuta absoluta | Nesidiocoris tenuis (Predator) | pnas.orgresearchgate.net |

| Potato (Solanum tuberosum) | Tuta absoluta | Nesidiocoris tenuis (Predator) | frontiersin.org |

Gene-Editing Approaches for Investigating Ecological Impact

For example, gene-editing could be used to knock out or enhance the expression of the phellandrene synthase gene. Comparing the ecological interactions of these genetically modified plants with their wild-type counterparts would provide clear evidence of the compound's function. Such approaches can help to unravel the complex interactions within plant-herbivore-predator systems and could inform the development of crop varieties with enhanced pest resistance. frontiersin.orginnovature.com

Furthermore, understanding the genetic regulation of terpene synthesis can lead to the breeding of plants with desirable traits. For instance, in lavender, antisense technology has been used to reduce the levels of camphor, an undesirable compound in the essential oil. tandfonline.com Similar approaches could be applied to manipulate the levels of this compound to enhance plant defense.

Allelopathic Interactions with Other Plants

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. This compound has been identified as a potential allelochemical.

Studies have shown that airborne signaling chemicals from plants can influence the growth of neighboring plants. For instance, the parasitic plant Cuscuta pentagona can distinguish between volatile cues from host and non-host plants, with β-phellandrene being one of the terpenes implicated in this directed growth. mdpi.com This suggests that this compound released into the air can act as a signal that influences plant-plant interactions.

Essential oils containing β-phellandrene have also been shown to have allelopathic effects. For example, the essential oil of Levisticum officinale, which contains a significant amount of β-phellandrene, has been found to suppress the seed germination and seedling development of wheat and barley. researchgate.netnih.gov These findings indicate that this compound, when released from plant tissues into the environment, can inhibit the growth of competing plant species. The allelopathic effects are often concentration-dependent, with higher concentrations leading to greater inhibition. spu.edu

Influence on Soil Microbial Communities and Nutrient Cycling

The release of plant secondary metabolites, including monoterpenes like this compound, into the soil can have significant effects on the microbial communities and the processes they mediate, such as nutrient cycling. nih.govresearchgate.net

While many terpenes are known for their antimicrobial properties, their introduction into the soil can also stimulate microbial metabolism and increase bacterial biomass. nih.gov Some bacteria can even utilize monoterpenes as a carbon source, leading to shifts in the composition of the microbial community. nih.gov The effects of terpenes on soil enzymes, which are crucial for nutrient cycling, can be complex, with studies showing both inhibitory and stimulatory effects depending on the specific terpene and soil conditions. mdpi.com

The interactions between allelochemicals and soil microorganisms are a key determinant of the allelopathic effects of a plant. mdpi.com Soil microbes can consume and decompose allelochemicals, influencing their persistence and activity in the soil. frontiersin.org Therefore, the presence of this compound in the soil environment can shape the structure and function of the microbial community, which in turn can influence soil fertility and plant growth. mdpi.com

Atmospheric Chemistry and Environmental Fate

Volatile organic compounds (VOCs) like this compound that are released by plants into the atmosphere can undergo various chemical reactions that influence atmospheric composition and air quality. These biogenic VOCs are important precursors for the formation of secondary organic aerosols (SOA), which can impact climate and human health. copernicus.org

The atmospheric fate of this compound is largely determined by its reactions with atmospheric oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). The reaction of β-phellandrene with nitrate radicals, particularly during nighttime, has been shown to be an efficient pathway for the formation of organic nitrates and SOA. copernicus.org Studies have found that β-phellandrene is a more efficient SOA precursor than its isomer α-phellandrene in reactions with NO₃ radicals. copernicus.org

The oxidation of β-phellandrene can lead to the formation of a variety of products, including highly oxygenated organic molecules (HOMs), which contribute to the growth of aerosol particles. copernicus.org The chemical composition of the resulting aerosol can be complex and is influenced by factors such as humidity. copernicus.org Understanding the atmospheric chemistry of this compound is crucial for accurately modeling air quality and climate processes.

Oxidation Reactions with Atmospheric Oxidants (e.g., NO3 radicals)

This compound, a monoterpene emitted by plants, readily reacts with major atmospheric oxidants, including the nitrate radical (NO3), which is particularly significant during nighttime. copernicus.org The reaction between β-phellandrene and NO3 radicals is a key process in the nighttime oxidation of biogenic volatile organic compounds (BVOCs). copernicus.orgcopernicus.org This oxidation is an important interaction between natural emissions from the biosphere and anthropogenic emissions from combustion activities. nih.gov

The oxidation of β-phellandrene by NO3 leads to the formation of a variety of oxygenated products. copernicus.org These reactions are complex and involve the formation of peroxy radicals (RO2), which are key intermediates in atmospheric oxidation mechanisms. copernicus.org The fate of these RO2 radicals determines the subsequent chemical pathways and the nature of the final products. nih.gov

Studies have shown that the nighttime oxidation of monoterpenes like β-phellandrene by NO3 radicals is a significant source of organic nitrates (ONs). copernicus.orgcopernicus.org These organic nitrates can act as temporary reservoirs for reactive nitrogen, which can be transported over long distances before releasing NOx (NO + NO2) in remote areas. copernicus.org The reaction of β-phellandrene with NO3 is considered a significant contributor to the formation of secondary organic aerosol (SOA) produced from monoterpene + NO3 reactions. researchgate.net

First-generation products detected from the NO3-initiated oxidation of β-phellandrene include carbonyl nitrates, dicarbonyl nitrates, and dicarbonyls. copernicus.orgscilit.com The formation of these products highlights the complex chemistry involved in the atmospheric degradation of this biogenic compound.

Formation of Highly Oxygenated Organic Molecules (HOMs)

The oxidation of this compound in the atmosphere is a significant pathway to the formation of Highly Oxygenated Organic Molecules (HOMs). copernicus.org HOMs are organic compounds with a high number of oxygen atoms, which are known to have very low volatility and play a crucial role in the formation of new atmospheric particles. nih.gov

Laboratory chamber studies have demonstrated that the nighttime oxidation of β-phellandrene initiated by nitrate radicals (NO3) leads to the formation of numerous gas-phase HOM monomers and dimers through autoxidation processes. copernicus.orgscilit.com Autoxidation is a process where peroxy radicals (RO2) undergo intramolecular hydrogen shifts, leading to the rapid addition of multiple oxygen atoms. copernicus.org

The formation of HOMs is a critical step linking gaseous emissions of this compound to the formation of particulate matter. Research has identified a variety of HOMs resulting from the oxidation of β-phellandrene, contributing to a better understanding of its atmospheric impact. copernicus.org While the gas-phase products from the oxidation of α- and β-phellandrene are similar, differences in the aerosol-phase composition suggest that β-phellandrene is a more efficient precursor for secondary organic aerosols, which may be linked to the specific HOMs it forms. copernicus.orgscilit.com

Contribution to Secondary Organic Aerosol (SOA) Formation

This compound is an efficient precursor to Secondary Organic Aerosol (SOA), which are fine airborne particles formed from the atmospheric oxidation of volatile organic compounds. copernicus.org The formation of SOA has significant implications for climate, air quality, and human health. copernicus.orgscilit.com

Nighttime oxidation of β-phellandrene by the nitrate radical (NO3) has been identified as a particularly important pathway for SOA formation. copernicus.orgcopernicus.org Laboratory studies have shown that the reaction of β-phellandrene with NO3 radicals can result in high SOA yields, with some studies reporting yields of up to 60%. copernicus.orgscilit.com This indicates that a substantial fraction of the reacted β-phellandrene is converted into particulate matter.

The SOA formed from β-phellandrene oxidation is largely composed of organic nitrates. copernicus.org The table below, based on findings from simulation chamber experiments, summarizes the significant contribution of β-phellandrene to SOA formation when oxidized by NO3 radicals.

| Monoterpene | Oxidant | SOA Yield (%) | Key Findings |

|---|---|---|---|

| β-Phellandrene | NO3 | Up to 60% | Efficient SOA precursor during nighttime oxidation. copernicus.orgscilit.com |

| α-Phellandrene | NO3 | Up to 35% | Generates significantly less SOA than β-phellandrene under similar conditions. copernicus.orgscilit.com |

The significant difference in SOA yields between β-phellandrene and its isomer α-phellandrene highlights the importance of molecular structure in determining the aerosol-forming potential of biogenic volatile organic compounds. copernicus.orgscilit.com While the initial gas-phase oxidation products may be similar, variations in the composition of the aerosol phase suggest that the specific chemical pathways following the oxidation of β-phellandrene are more conducive to particle formation. copernicus.orgscilit.com

Mechanistic Investigations of Biological Activities of + Beta Phellandrene

Antimicrobial Efficacy and Mechanisms of Action

(+)-beta-Phellandrene, a cyclic monoterpene, has been identified as a significant bioactive component in various plant essential oils, demonstrating a range of antimicrobial properties. Its efficacy is attributed to its chemical structure and its ability to interact with microbial cells, leading to a cascade of disruptive effects.

Research has shown that beta-phellandrene (B48752) exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.comebi.ac.uk Essential oils containing beta-phellandrene as a major component have demonstrated good inhibitory activity against bacteria such as Staphylococcus aureus (Gram-positive) and Salmonella typhimurium (Gram-negative), with a minimum inhibitory concentration (MIC) of 0.375 mg/mL for both strains in one study. ebi.ac.uk Further investigations have identified in vitro antimicrobial activities of essential oils containing β-phellandrene against a panel of bacteria including Bacillus sp., Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com

Generally, Gram-positive bacteria are considered more susceptible to the effects of essential oils than Gram-negative bacteria. mdpi.comresearchgate.net The outer membrane of Gram-negative bacteria, rich in hydrophilic lipopolysaccharides, acts as a barrier, restricting the penetration of hydrophobic compounds like beta-phellandrene. researchgate.net

Table 1: Antibacterial Activity of Essential Oils Containing beta-Phellandrene

| Bacterial Strain | Type | Activity Noted | Source |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Inhibitory Activity | ebi.ac.uk |

| Salmonella typhimurium | Gram-Negative | Inhibitory Activity | ebi.ac.uk |

| Bacillus sp. | Gram-Positive | In vitro Activity | mdpi.com |

| Escherichia coli | Gram-Negative | In vitro Activity | mdpi.com |

The antifungal potential of phellandrenes has been well-documented. Essential oils where beta-phellandrene is a primary constituent have shown notable inhibitory effects against various fungi, including Candida tropicalis, with a reported MIC of 0.094 mg/mL. ebi.ac.uk

Studies on the closely related isomer, alpha-phellandrene (B1212362), provide insight into the likely mechanism of action for beta-phellandrene. These investigations reveal that the compound induces significant morphological alterations in fungal hyphae. nih.govnih.gov Treatment with phellandrenes can lead to a distortion of the mycelia and a loss of cytoplasmic material. nih.govnih.govresearchgate.net This suggests that the antifungal activity is linked to severe structural damage to the fungus.

The primary mechanism underlying the antimicrobial action of monoterpenes like beta-phellandrene involves the disruption of the microbial cell membrane. researchgate.netnih.gov The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, which increases membrane fluidity and permeability. researchgate.net This disruption compromises the membrane's structural and functional integrity.

This loss of integrity leads to a cascade of detrimental events for the microbe. A key consequence is the leakage of vital intracellular components, including ions such as potassium (K+). nih.govnih.gov The uncontrolled efflux of K+ disrupts the ion homeostasis essential for cell survival, affecting processes like maintaining membrane potential and pH balance. nih.govbiorxiv.org The damage to the membrane also interferes with crucial membrane-embedded proteins involved in cellular respiration and ion transport, ultimately leading to cell death. researchgate.net Studies on alpha-phellandrene have demonstrated that its application leads to increased extracellular conductivity and K+ efflux in fungi, confirming a severe disruption of cell membrane integrity. nih.govnih.gov

Anti-inflammatory Pathways and Cellular Modulations

Scientific literature focusing specifically on the mechanistic anti-inflammatory pathways of this compound is an emerging field of study. While the broader class of phellandrenes is noted for anti-inflammatory properties, detailed investigations into the precise mechanisms of the (+)-beta isomer are not extensively documented in currently available research. mdpi.com

Modulation of Pro-inflammatory Cytokine Expression (e.g., IL-6, TNF-α)

Direct evidence from dedicated studies detailing the specific modulatory effects of this compound on the expression of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), is limited. While related monoterpenes have demonstrated the ability to suppress these cytokines, analogous mechanistic pathways have not yet been explicitly elucidated for this compound. nih.govmdpi.com

Effects on Leukocyte Dynamics in Inflammatory Responses

Research specifically investigating the influence of this compound on leukocyte dynamics, including processes such as neutrophil migration, rolling, and adhesion during inflammatory responses, is not yet available in the scientific literature. Studies on its isomer, alpha-phellandrene, have shown significant inhibition of these processes, but similar cellular modulation by this compound remains to be investigated. mdpi.comnih.gov

Investigations into Analgesic Modalities

The specific mechanisms underlying the potential analgesic (pain-relieving) properties of this compound are not well-defined in current research. While monoterpenes as a class are recognized for their potential in pain management, and the isomer alpha-phellandrene has been studied for its antinociceptive effects through various neurological systems, dedicated mechanistic studies on this compound are needed to determine its specific modalities of action. mdpi.com

Exploratory Research in Oncological Contexts (Mechanistic Focus)

Exploratory studies have begun to uncover the potential of this compound in oncological contexts, with a focus on its cytotoxic and apoptotic activities. Research has demonstrated that β-phellandrene is cytotoxic to RAW 264.7 macrophage cells and can induce apoptosis, or programmed cell death, in these cells. caymanchem.com This suggests a potential mechanism for its anti-cancer activity, as the induction of apoptosis is a key therapeutic goal in oncology. The process of apoptosis involves a series of cellular events leading to the orderly and efficient removal of damaged or cancerous cells. The ability of β-phellandrene to trigger this pathway in cancer cells is a significant area of ongoing investigation. caymanchem.com

| Cell Line | Observed Effect | Potential Mechanism |

| RAW 264.7 | Cytotoxicity, Apoptosis Induction | Programmed Cell Death |

This table summarizes the currently documented findings on the oncological effects of this compound.

Antioxidant Mechanisms and Radical Scavenging Properties

This compound has been identified as possessing antioxidant properties. Its mechanism of action is associated with the efficient trapping of free radicals through a process of autooxidation. nih.gov Free radicals are highly reactive molecules that can cause cellular damage, a process known as oxidative stress, which is implicated in various chronic diseases.

A study analyzing the chemical composition of Cryptocarya alba essential oil, which contains 14.84% β-phellandrene, attributed the oil's antioxidant capabilities to its terpene makeup. nih.gov The research suggested that compounds like β-phellandrene can effectively neutralize free radicals, thereby mitigating oxidative damage. nih.gov This radical-scavenging ability is a key aspect of its potential health-promoting effects.

| Compound Source | β-Phellandrene Content | Postulated Antioxidant Mechanism |

| Cryptocarya alba essential oil | 14.84% | Autooxidation, efficient trapping of free radicals |

This table details the findings related to the antioxidant properties of this compound.

Synthetic Methodologies and Enantioselective Control for + Beta Phellandrene

Chemo-Synthetic Pathways

Various non-biological chemical routes have been developed, often drawing inspiration from biosynthetic pathways. These methods typically involve the formation of the p-menthane (B155814) skeleton through cyclization and rearrangement of acyclic precursors or the modification of existing cyclic terpenes.

Cyclization and Rearrangement Reactions

The biosynthesis of phellandrenes provides a foundational model for their chemical synthesis, proceeding through the cyclization of acyclic pyrophosphates like geranyl diphosphate (B83284) (GPP). wikipedia.orgnih.gov This process involves the formation of a cationic intermediate, which then undergoes rearrangements and elimination to yield the final product. wikipedia.org

In chemical synthesis, similar carbocation-mediated cyclizations are employed. The reaction cascade is often initiated by a metal-dependent ionization of a suitable precursor, leading to a geranyl cation. d-nb.info This cation can isomerize and cyclize to form the α-terpinyl cation, a key cyclic intermediate. d-nb.info Subsequent hydride shifts and deprotonation can lead to a mixture of monoterpenes, including beta-phellandrene (B48752). wikipedia.orgresearchgate.net For instance, deuterium (B1214612) labeling experiments have shed light on the mechanism of formation for related compounds, revealing that a 1,3-hydride shift is a crucial step in the cyclization process. researchgate.net

The table below summarizes key reaction types in the synthesis of the phellandrene skeleton.

Table 1: Key Reactions in Phellandrene Skeleton Synthesis| Reaction Type | Description | Precursor Example | Intermediate |

|---|---|---|---|

| Cationic Cyclization | Formation of the cyclohexene (B86901) ring from an acyclic precursor via a carbocationic intermediate. | Geranyl Pyrophosphate (GPP) | α-Terpinyl cation |

| Hydride Shift | Rearrangement of a carbocation intermediate to a more stable form, enabling specific product formation. | Menthyl cation | Allylic carbocation |

| Elimination | Removal of a proton from a carbocation intermediate to form a double bond, yielding the final alkene. | Phellandryl cation | α- or β-Phellandrene |

Common industrial precursors for monoterpene synthesis include α-pinene and β-pinene, which are major constituents of turpentine. Beta-phellandrene can be synthesized through the pyrolysis (thermal decomposition) of beta-pinene. foreverest.netresearchgate.net This high-temperature process induces cleavage and rearrangement of the bicyclic pinene structure to form the monocyclic phellandrene skeleton.

Acid-catalyzed isomerization of both α- and β-pinene can also yield β-phellandrene as part of a mixture of products that includes camphene (B42988), limonene (B3431351), and terpinene. researchgate.net The choice of catalyst and reaction conditions is critical for controlling the product distribution. For example, certain acidic catalysts may favor the formation of β-phellandrene and other secondary products over camphene. researchgate.net Additionally, β-phellandrene can be synthesized through a series of reactions beginning with cyclohexene as the starting material. foreverest.net

Dehydration and Cyclization Strategies (e.g., from Borneol or Citronellal)

Dehydration of terpene alcohols is a classic method for generating alkenes. The synthesis of beta-phellandrene can be achieved through the acid-catalyzed dehydration of borneol. scispace.com This reaction involves the protonation of the alcohol, loss of water to form a carbocation, and subsequent elimination and potential rearrangement to yield the target alkene. The dehydration of related alcohols, such as isoborneol, is a common laboratory procedure that demonstrates this principle, though it often leads to rearrangements and a mixture of products. rose-hulman.edu

Another important strategy is the cyclization of acyclic aldehydes, notably citronellal (B1669106). The intramolecular ene reaction of (+)-citronellal, often catalyzed by Lewis or Brønsted acids, is a well-established route for producing isopulegol (B1217435) isomers. leffingwell.comkoreascience.kr While the primary product is typically isopulegol (a precursor to menthol), the underlying principle of cyclizing an acyclic monoterpenoid is directly relevant. leffingwell.com Under certain conditions, the cyclization of citronellal can yield phellandrene isomers. inforang.comkoreascience.kr

Chiral Synthesis and Stereochemical Control

Achieving the specific (+)-enantiomer of beta-phellandrene requires precise control over the stereochemistry during synthesis. This is accomplished through asymmetric catalysis or by using starting materials from the chiral pool.

Enantioselective Catalysis in (+)-beta-Phellandrene Synthesis

Modern synthetic chemistry offers powerful tools for controlling enantioselectivity. Bio-inspired strategies that mimic the action of terpene cyclase enzymes are particularly promising. harvard.edu Research has shown that chiral dual-hydrogen-bond donors, such as chiral urea (B33335) derivatives, can catalyze highly enantioselective tail-to-head cyclization reactions of acyclic precursors like neryl chloride analogues. harvard.edunih.gov These catalysts operate by stabilizing the cyclization transition state through non-covalent interactions, thereby directing the reaction to form one enantiomer preferentially over the other. nih.gov

Biocatalysis, using either isolated enzymes or whole microbial cells, represents another frontier for enantioselective synthesis. mdpi.com Terpene synthases are enzymes that naturally produce specific terpene isomers with high fidelity. researchgate.net By expressing a β-phellandrene synthase (PHLS) gene in a microbial host like Synechocystis, it is possible to produce β-phellandrene directly from cellular metabolism. nih.gov The inherent chirality of the enzyme's active site ensures the production of a single enantiomer.

Diastereoselective and Regioselective Approaches

In addition to controlling the chiral center, synthetic strategies must also exhibit high regioselectivity to ensure the double bonds are formed in the correct positions to yield the beta-isomer rather than the alpha-isomer. Regioselectivity is often dictated by the catalyst and reaction conditions.

The table below illustrates how catalyst choice can influence product selectivity in pinene isomerization.

Table 2: Catalyst Influence on Regioselectivity in Pinene Isomerization

| Catalyst Type | Primary Product(s) | Notes |

|---|---|---|

| Zeolites (High Acidity) | Camphene, Limonene, β-Phellandrene | Excess acidity can lead to a mixture of secondary products. |

| Titanates | Camphene | Lower acidity and specific architecture favor camphene formation. |

In enzyme-catalyzed reactions, regioselectivity is precisely controlled by the architecture of the active site. Studies on cineole synthase, for example, have shown that mutating a single amino acid residue can dramatically alter the product profile, shifting production from a bicyclic ether (cineole) to a mixture of monocyclic terpenes, including β-phellandrene. d-nb.inforesearchgate.net This highlights the enzyme's role in taming promiscuous carbocation chemistry to guide the reaction toward a specific regio- and stereochemical outcome. researchgate.net Similarly, diastereoselective reactions, such as the Diels-Alder cycloaddition, can be controlled with high facial and endo-selectivity, demonstrating the principles of stereocontrol that are applicable to complex terpene synthesis. acs.org

Chemo-Enzymatic Hybrid Syntheses

Chemo-enzymatic hybrid syntheses leverage the high selectivity of biocatalysts within a framework of chemical reactions or metabolically engineered host organisms to achieve efficient and stereoselective production of target molecules. For (+)-β-phellandrene, these strategies primarily involve the use of engineered microorganisms where cellular metabolism provides the chemical precursors for a final, enzyme-catalyzed cyclization. This approach combines the scalability of microbial fermentation with the precision of enzymatic synthesis.

Research in this area has focused on overcoming limitations such as low precursor availability and insufficient enzyme expression in heterologous hosts. Key strategies include the engineering of metabolic pathways to increase the intracellular pool of the precursor geranyl diphosphate (GPP) and the enhancement of the terpene synthase expression and activity.

Metabolic Engineering of Escherichia coli

Escherichia coli is a widely used chassis for metabolic engineering due to its rapid growth and well-understood genetics. However, native E. coli does not produce sufficient levels of the GPP precursor to support high-yield monoterpene production. escholarship.org

Initial attempts to produce β-phellandrene by co-expressing a β-phellandrene synthase (PHLS) from Lavandula angustifolia and a geranyl-diphosphate synthase (GPPS) from Picea abies did not yield detectable amounts of the product. escholarship.org This highlighted that the endogenous methylerythritol phosphate (B84403) (MEP) pathway in E. coli does not supply enough carbon flux towards GPP for monoterpene synthesis. escholarship.org

To overcome this limitation, a heterologous mevalonate (B85504) (MVA) pathway was introduced into the E. coli host. escholarship.orgmdpi.com The MVA pathway provides an alternative and often more efficient route to the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are subsequently converted to GPP. mdpi.com The co-expression of the MVA pathway enzymes with GPPS and PHLS successfully enabled the accumulation of β-phellandrene. escholarship.orgmdpi.com In one study, this engineered system yielded approximately 11 mg of β-phellandrene per gram of dry cell weight after 20 hours of incubation. mdpi.com

Enhanced Production in Engineered Cyanobacteria

A novel chemo-enzymatic strategy was developed to significantly enhance the expression of PHLS. This involved creating a fusion protein between PHLS and the highly abundant native phycocyanin β-subunit (CpcB), expressed under the strong native cpc operon promoter. nih.govresearchgate.net This CpcB•PHLS fusion protein accumulated to levels approaching 20% of the total cellular protein, a substantial increase compared to expressing PHLS alone. nih.gov

Crucially, the fusion protein retained the enzymatic activity of PHLS. nih.govresearchgate.net The engineered Synechocystis strain producing the CpcB•PHLS fusion protein yielded an average of 3.2 mg of β-phellandrene per gram of dry cell weight (dcw). nih.govresearchgate.net This represented a 100-fold improvement in yield compared to constructs expressing PHLS without the CpcB fusion, which only produced 0.03 mg/gdcw. nih.govresearchgate.net

Orthogonal Biosynthesis Pathway in Yeast

In the yeast Saccharomyces cerevisiae, the production of monoterpenes is often hindered because the precursor GPP is tightly channeled towards the synthesis of essential molecules like sterols. nih.gov The bifunctional enzyme Erg20p efficiently converts GPP to farnesyl diphosphate (FPP), limiting the GPP pool available for monoterpene synthases. nih.gov

To circumvent this metabolic bottleneck, an orthogonal chemo-enzymatic pathway was constructed based on an alternative, non-native precursor: neryl diphosphate (NPP), the cis-isomer of GPP. nih.gov This strategy relies on identifying and co-expressing a neryl diphosphate synthase (NPPS) and a monoterpene synthase that preferentially uses NPP as a substrate.

Researchers expressed Solanum lycopersicum phellandrene synthase 1 (SlPHS1), which can utilize NPP, in a yeast strain also expressing an NPPS. nih.gov This orthogonal system successfully uncoupled monoterpene production from the essential GPP-dependent pathways. The engineered yeast produced a mixture of monoterpenes from the NPP precursor, with β-phellandrene being the major product. nih.gov Further engineering efforts, including improving NPP supply, increased the final titer to 2.7 mg/L of β-phellandrene. nih.gov

Advanced Analytical Techniques for + Beta Phellandrene Research

Chromatographic Separations and Detection

Chromatography is the cornerstone for the analysis of (+)-β-phellandrene, which is often present in intricate matrices like essential oils. Gas chromatography is particularly well-suited for this volatile compound.

Gas Chromatography (GC) and hyphenated techniques (GC-MS, GC-FID)

Gas chromatography (GC) is the primary technique for separating and quantifying β-phellandrene from other volatile components. The choice of the stationary phase of the GC column is critical for achieving good resolution. Non-polar or mid-polar columns are commonly employed for terpene analysis.

Hyphenation of GC with detectors like Flame Ionization Detectors (FID) and Mass Spectrometers (MS) provides both quantitative and qualitative data.

GC-FID: This technique is robust for quantification, as the FID response is generally proportional to the mass of carbon atoms entering the flame. It is widely used for determining the relative percentage of β-phellandrene in essential oils. copernicus.org

GC-MS: This is the gold standard for the identification of volatile compounds. researchgate.net The mass spectrometer fragments the eluting compounds into characteristic ions, creating a mass spectrum that serves as a molecular fingerprint. scielo.org.mxresearchgate.net Identification is confirmed by comparing the obtained mass spectrum and Retention Index (RI) with those in spectral libraries (like NIST) and with authentic standards. nist.govpherobase.com GC-MS has been used to identify β-phellandrene in the essential oils of numerous plants, including Stachytarpheta jamaicensis, Ferulago syriaca, and Dendranthema indicum. scielo.org.mxindexcopernicus.commdpi.com

The complexity of some samples, where β-phellandrene may co-elute with other terpenes like d-limonene and p-cymene, can make identification with conventional one-dimensional GC challenging. abstraxtech.com In such cases, two-dimensional gas chromatography (GCxGC) offers significantly enhanced separatory power, allowing for more accurate detection and quantification. abstraxtech.com

| Plant/Matrix | GC Column | Technique | Identified Components Include | Reference |

|---|---|---|---|---|

| Stachytarpheta jamaicensis | Not specified | GC-MS | β-Phellandrene (5.59%), Limonene (B3431351), Eucalyptol | scielo.org.mx |

| Ferulago syriaca | TR-5MS (5% phenyl polysilphenylene-siloxane) | GC-MS | β-Phellandrene (5.13%), Myrcene, p-Cymene | indexcopernicus.com |

| Dendranthema indicum var. aromaticum | Rxi-5MS and HP-INNOWAX | GC-MS | β-Phellandrene (12.70% in stem) | mdpi.com |

| Echinophora spinosa | Not specified | GC/MS | β-Phellandrene (34.7% in aerial parts) | ebi.ac.uk |

| Hop (Magnum variety) | Not specified | ITEX/GC-MS | β-Phellandrene (1.34-2.73%) | journal-of-agroalimentary.ro |

Chiral Gas Chromatography for Enantiomeric Purity Assessment

Determining the enantiomeric distribution of β-phellandrene is crucial for authenticity assessment, understanding biosynthetic pathways, and evaluating biological activity. Chiral gas chromatography is the method of choice for this purpose. sci-hub.seresearchgate.net This technique uses a chiral stationary phase (CSP), often based on modified cyclodextrins, which interacts differently with the two enantiomers, allowing for their separation. gcms.czscispec.co.th

Commonly used CSPs include derivatized α-, β-, and γ-cyclodextrins. For instance, a β-DEX 120 column can be used to separate (±)-β-phellandrene. gcms.cz However, direct enantioselective GC can be challenging in complex mixtures due to peak overlap. oup.com A significant analytical hurdle is the frequent co-elution of (+)-β-phellandrene with α-terpinene. scielo.brscielo.br

To overcome this, multidimensional gas chromatography (MDGC) has proven to be a powerful tool. oup.comscielo.br In an MDGC setup, a specific portion of the eluent from a primary non-chiral column is "heart-cut" and transferred to a second column containing a chiral stationary phase. This two-dimensional approach effectively isolates the target compound from interfering matrix components before the enantiomeric separation, enabling reliable determination of the enantiomeric ratio. copernicus.orgscielo.brresearchgate.net MDGC has been successfully applied to determine the enantiomeric distribution of β-phellandrene in various citrus essential oils for the first time. scielo.brscielo.br

| Technique | Chiral Stationary Phase (Example) | Application | Key Finding/Advantage | Reference |

|---|---|---|---|---|

| Chiral GC | β-DEX 120 (permethylated β-cyclodextrin) | Separation of monoterpene enantiomers | Baseline separation of (±)-β-phellandrene enantiomers. | gcms.cz |

| Multidimensional GC (MDGC) | Modified α- or β-cyclodextrin | Enantiomeric separation in essential oils | Eliminates interferences from sample matrices; avoids contamination of the chiral column. | oup.com |

| esGC and MDGC | Not specified | Enantiomeric distribution in Citrus essential oils | MDGC is mandatory for reliable β-phellandrene determination due to co-elution with α-terpinene. | scielo.brscielo.br |

| Two-dimensional heart-cut GC-FID | Permethylated β-cyclodextrin | Analysis of monoterpenes from conifer species | Measurement of enantiomer ratios for analytes including β-phellandrene. | copernicus.org |

High-Throughput Screening Methodologies

The need to analyze large numbers of samples, for instance in plant breeding, metabolic engineering, or screening for biological activity, has driven the development of high-throughput screening (HTS) methods. mdpi.com For terpene analysis, including β-phellandrene, methods have been developed that reduce sample size, solvent use, and analysis time. nih.gov

One such method for medicinal cannabis involves a simple hexane (B92381) extract from just 40 mg of biomass and a GC-MS analysis with a run time of less than 30 minutes, capable of detecting 48 different terpenes. nih.gov Another HTS application involves coupling GC with electroantennographic detection (GC-EAD), which can rapidly screen plant volatile extracts for compounds that are biologically active in insects. researchgate.net In one study, β-phellandrene was among the compounds identified by GC-EAD from wild tomato that elicited an antennal response in the pest Tuta absoluta. researchgate.net

Spectroscopic Characterization (Excluding Basic Property Data)

Beyond routine identification via library matching in GC-MS, advanced spectroscopic techniques are employed for deeper structural investigation, particularly when studying novel reaction products or metabolites of (+)-β-phellandrene.

In atmospheric chemistry research, a suite of advanced mass spectrometry techniques has been used to study the gas and aerosol phase products from the oxidation of β-phellandrene by nitrate (B79036) radicals (NO₃). copernicus.org This includes Fourier-transform infrared spectroscopy (FTIR) for identifying functional groups in the products and high-resolution mass spectrometers like Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) and Chemical Ionization Atmospheric Pressure interface Time-of-Flight Mass Spectrometry (CI-APi-ToF-MS) with a nitrate reagent ion. These methods allow for the real-time detection and identification of complex, highly oxygenated organic molecules (HOMs), including carbonyl nitrates and dicarbonyls, which are formed during the oxidation process. copernicus.org Such studies are critical for understanding the atmospheric fate of biogenic volatile organic compounds like β-phellandrene and their role in the formation of secondary organic aerosols (SOA). copernicus.org

Isotopic Labeling Studies in Biosynthesis and Metabolism

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and elucidate complex biosynthetic pathways. researchgate.net In terpene biosynthesis, precursors such as geranyl pyrophosphate (GPP) are isotopically labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C) and fed to an enzymatic system or whole organism. nih.govacs.org The position and extent of the isotopic label in the final product, (+)-β-phellandrene, are then determined, typically by mass spectrometry or NMR spectroscopy.

These studies provide definitive evidence for proposed reaction mechanisms, including the intricate series of carbocationic rearrangements and hydride shifts that characterize monoterpene cyclization. For example, feeding experiments have been used to examine the hydride shifts responsible for the formation of (-)-β-phellandrene in lodgepole pine from a geranyl pyrophosphate precursor. ebi.ac.uk While much of the detailed isotopic labeling work has focused on related monoterpenes like pinene and limonene, the methodologies are directly applicable. nih.govresearchgate.net For example, studies using [1-³H,4-²H₂]-GPP and [10-²H₂]-GPP have been used to probe the deprotonation steps in pinene synthesis, a process mechanistically related to phellandrene formation. nih.gov Such experiments are essential for characterizing the function of newly discovered terpene synthase enzymes and for metabolic engineering efforts aimed at overproducing specific terpenes. nih.gov

Computational and Theoretical Chemistry Studies of + Beta Phellandrene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of (+)-beta-phellandrene, as well as the mechanisms of its various reactions.

Density Functional Theory (DFT) for Structural Optimization and Electronic Properties

DFT methods are widely used to investigate the molecular structure and electronic characteristics of phellandrenes and their derivatives. researchgate.netearthlinepublishers.com For instance, the B3LYP/6-311++G(d,p) level of theory has been successfully applied to optimize the geometries of closed-shell structures of β-phellandrene, while the UB3LYP/6-311++G(d,p) level is used for open-shell radical species. researchgate.netearthlinepublishers.com These calculations have shown that the systems considered are thermochemically favorable and electronically stable. researchgate.netearthlinepublishers.com

A study focusing on the electronic-optical properties of β-phellandrene optimized its geometry at the M062X/6-311++G(d,p) level. conicet.gov.ar This research revealed that β-phellandrene exhibits a moderate bathochromic (red) shift in its absorption spectrum when in a solvent, a property that makes it a candidate for UV filter applications. conicet.gov.ar The study also calculated various electronic properties, including the permanent dipole moment, isotropic dipole polarizability, and the HOMO-LUMO energy gap, both in the gas phase and in a solvent environment. conicet.gov.ar